Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share structural similarities and are used in medicinal chemistry.
Uniqueness
Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H11N3O3 and a molecular weight of approximately 209.20 g/mol. It features a pyrimidine ring structure, which is crucial for its biological interactions.
The compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase (XO) and matrix metalloproteinases (MMPs). These enzymes are involved in purine metabolism and extracellular matrix remodeling, respectively .
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis by modulating the activity of key signaling molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. For example, it has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth, particularly in drug-resistant organisms .
Antitubercular Activity
A study highlighted the compound's potential as an antitubercular agent. It was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth without eliciting hypersensitivity reactions in knockout strains .
Anti-inflammatory Effects
The compound's interaction with MMPs suggests a role in anti-inflammatory processes. By inhibiting these enzymes, it may reduce tissue remodeling associated with chronic inflammation .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial activity | Showed significant inhibition against various bacterial strains. |
Study B | Antitubercular effects | Demonstrated efficacy against Mycobacterium tuberculosis with minimal toxicity. |
Study C | Enzyme inhibition | Inhibited MMPs, suggesting potential therapeutic applications in inflammatory diseases. |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption characteristics with low toxicity towards major cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions.
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O3/c1-15-8(14)6-4-10-9(12-7(6)13)11-5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12,13) |
InChI Key |
JUPBFMBBSBFORM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(NC1=O)NC2CC2 |
Origin of Product |
United States |
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